4'-(Arabinosylamino)acetophenone

Description

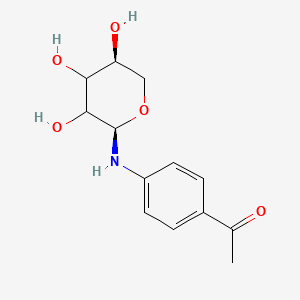

4'-(Arabinosylamino)acetophenone (CAS: 28905-03-5, molecular formula: C₁₃H₁₇NO₅) is a glycosylated acetophenone derivative. Its structure features a para-substituted arabinosylamino group (-NH-C₅H₉O₄) attached to the acetophenone core . While direct pharmacological data for this specific derivative are scarce, glycosylation often enhances bioavailability and target specificity in drug design. The compound is synthetically accessible and structurally distinct from simpler alkyl- or hydroxyl-substituted acetophenones .

Properties

CAS No. |

28905-03-5 |

|---|---|

Molecular Formula |

C13H17NO5 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

1-[4-[[(2R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]ethanone |

InChI |

InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3/t10-,11?,12?,13+/m0/s1 |

InChI Key |

PUVMKNXMLUAURC-YWPUVAFDSA-N |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)N[C@H]2C(C([C@H](CO2)O)O)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives, including 4’-(Arabinosylamino)acetophenone, can be achieved through various methods. One common method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method involves the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

Industrial Production Methods: Industrial production of acetophenone derivatives often involves large-scale organic synthesis techniques. For example, the preparation of p-bromoacetophenone involves the reaction of bromobenzene with anhydrous aluminum chloride and acetic anhydride in dry carbon disulfide, followed by purification steps .

Chemical Reactions Analysis

Types of Reactions: 4’-(Arabinosylamino)acetophenone can undergo various chemical reactions, including:

Oxidation: Acetophenone derivatives can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert acetophenone derivatives to their corresponding alcohols.

Substitution: Substitution reactions, such as bromination, can introduce halogen atoms into the acetophenone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Pyridine hydrobromide perbromide is used for bromination reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated acetophenone derivatives.

Scientific Research Applications

4’-(Arabinosylamino)acetophenone has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-(Arabinosylamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, some acetophenone derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetophenone Derivatives

Substituent-Based Comparisons

a) Alkyl-Substituted Acetophenones

- Propiophenone, 4'-Methylacetophenone, and 2',4'-Dimethylacetophenone Structure: Methyl or propyl groups at the para or ortho positions. Activity: These derivatives exhibit phytotoxic and allelopathic effects, inhibiting plant growth via disruption of mitochondrial function and reactive oxygen species (ROS) generation . Comparison: Unlike 4'-(Arabinosylamino)acetophenone, alkyl groups enhance hydrophobicity, favoring membrane penetration.

b) Hydroxylated and Methoxylated Derivatives

- Paeonol (2-Hydroxy-4-Methoxyacetophenone) Structure: Hydroxy and methoxy groups at C-2 and C-3. Activity: Anti-inflammatory, antioxidant, and cardioprotective properties; rapidly metabolized to sulfated derivatives in vivo . Comparison: Polar substituents like hydroxyl/methoxy groups enhance solubility but lack the carbohydrate-mediated cellular recognition seen in arabinosyl derivatives .

c) Isoprenylated Acetophenones

- Acronyculatin P Structure: Prenyl groups at C-3' and C-5', with hydroxyl and methoxy substitutions. Activity: Cytotoxic against murine leukemia P-388 cells (IC₅₀: 15.42 µM) . Comparison: Isoprenyl groups confer lipophilicity, aiding membrane interaction, while arabinosylation may direct the compound to carbohydrate-binding proteins or enzymes .

Glycosylated Acetophenones

- 2,4,6-Trihydroxy-5-Methyl-Acetophenone 2-O-β-D-Glucopyranoside Structure: Glucopyranoside-linked acetophenone from Eucalyptus gomphocephala. Activity: Low cytotoxicity (IC₅₀ >100 µM on HeLa cells) but antiviral activity against influenza neuraminidase (IC₅₀: 36–48 µM) . Comparison: Arabinose (a pentose) vs. glucose (a hexose) alters stereochemistry and binding affinity to viral or cellular targets. Arabinosyl derivatives may exhibit distinct pharmacokinetics .

Fungal-Derived Acetophenones

- 4-Prenyloxyclavatol and Colletotricholides Structure: Prenyloxy or eremophilane conjugates. Activity: Antifungal and cytotoxic properties . Comparison: Fungal prenyl groups enhance membrane permeability, whereas arabinosylation may improve aqueous solubility and reduce toxicity .

Physicochemical and Reactivity Comparisons

Reduction Behavior

- Acetophenone derivatives are reduced to secondary alcohols using agents like EDAB.

- This compound: Bulky arabinosyl group may sterically hinder reduction efficiency compared to unsubstituted acetophenone (68% yield for 1-phenylethanol) .

Data Tables

Table 1: Structural and Functional Comparison of Acetophenone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.